molecular formula C15H16F2N2O B2651715 N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251633-05-2

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2651715
CAS No.: 1251633-05-2
M. Wt: 278.303
InChI Key: VFPKJEBZPFHOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, and a pyrrole ring attached to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,6-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Attachment of the Pyrrole Ring: The benzyl intermediate is then reacted with a pyrrole derivative under conditions that facilitate the formation of the N-(2,6-difluorobenzyl)pyrrole.

    Formation of the Butanamide Chain: The final step involves the reaction of the N-(2,6-difluorobenzyl)pyrrole with a butanoyl chloride or a similar reagent to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms and the pyrrole ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by interacting with active sites or binding pockets, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other benzyl-substituted pyrrole derivatives.

    N-(2,6-dichlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2,6-difluorobenzyl)-4-(1H-pyrrol-1-yl)pentanamide: Similar structure but with a pentanamide chain instead of butanamide.

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c16-13-5-3-6-14(17)12(13)11-18-15(20)7-4-10-19-8-1-2-9-19/h1-3,5-6,8-9H,4,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPKJEBZPFHOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.